6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide
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Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its ability to intercalate with DNA, thereby disrupting vital processes such as DNA replication . This property makes it a valuable template for the design and development of novel molecules with various biological activities .
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid . This reaction can be carried out under microwave irradiation, significantly reducing the reaction time to just a few minutes . Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the indoloquinoxaline ring.
Common reagents used in these reactions include dimethyl sulfate for alkylation and hydrobromic acid for demethylation . The major products formed from these reactions are typically quinoxalinone and quinoxaline derivatives .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide is DNA intercalation . By inserting itself between DNA base pairs, the compound disrupts the normal processes of DNA replication and transcription . This disruption can lead to cell death, making it effective against rapidly dividing cells, such as cancer cells and viruses . The molecular targets involved include the DNA helix and various enzymes associated with DNA replication .
Comparison with Similar Compounds
Similar compounds to 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide include:
Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties.
NCA0424: A derivative of 6H-indolo(2,3-b)quinoxaline known for its high binding affinity to DNA.
B-220 and 9-OH-B-220: Other derivatives with significant multidrug resistance modulating activity.
What sets this compound apart is its specific structure, which allows for unique interactions with DNA and other molecular targets, enhancing its pharmacological potential .
Properties
CAS No. |
116989-86-7 |
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Molecular Formula |
C23H17N5O2 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C23H17N5O2/c29-16-7-5-6-15(12-16)13-24-27-21(30)14-28-20-11-4-1-8-17(20)22-23(28)26-19-10-3-2-9-18(19)25-22/h1-13,29H,14H2,(H,27,30)/b24-13+ |
InChI Key |
FWTZBZMZCMRMRV-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)N/N=C/C5=CC(=CC=C5)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NN=CC5=CC(=CC=C5)O |
Origin of Product |
United States |
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